![molecular formula C20H23NO3 B1672994 (3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone CAS No. 409345-29-5](/img/structure/B1672994.png)
(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone
Übersicht
Beschreibung
JNJ 16259685 is a highly potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is known for its significant role in inhibiting the glutamate-induced calcium response at the human mGluR1 receptor. The compound is widely used in scientific research due to its specificity and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of JNJ 16259685 involves multiple steps, starting from the appropriate quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of JNJ 16259685 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: JNJ 16259685 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving JNJ 16259685 include organic solvents like ethanol and dimethyl sulfoxide (DMSO), as well as catalysts and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of JNJ 16259685 depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
JNJ 16259685 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of mGluR1 in various physiological and pathological processes, including learning and memory, anxiety, pain, and neurodegenerative diseases .
In chemistry, JNJ 16259685 serves as a valuable tool for investigating the mechanisms of glutamate receptor signaling and its modulation. In biology, it is used to explore the effects of mGluR1 antagonism on cellular processes and behavior. In medicine, the compound is studied for its potential therapeutic applications in conditions such as Parkinson’s disease, schizophrenia, and chronic pain .
Wirkmechanismus
JNJ 16259685 exerts its effects by selectively binding to the mGluR1 receptor and inhibiting its activation by glutamate. This inhibition prevents the downstream signaling cascade that leads to calcium mobilization and other cellular responses. The compound’s high selectivity for mGluR1 over other glutamate receptors ensures its targeted action with minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to JNJ 16259685 include other mGluR1 antagonists such as CPCCOEt and BAY 36-7620. These compounds also inhibit mGluR1 but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of JNJ 16259685: JNJ 16259685 stands out due to its sub-nanomolar potency and high selectivity for mGluR1. It exhibits a much lower potency towards mGluR5 and shows no activity at other glutamate receptors, such as mGluR2, mGluR3, mGluR4, mGluR6, AMPA, or NMDA receptors. This unique profile makes JNJ 16259685 a valuable tool for studying mGluR1-specific pathways and effects .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAQTRFJWLFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462092, DTXSID901136497 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
409345-29-5, 409345-31-9 | |
| Record name | JNJ-16259685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




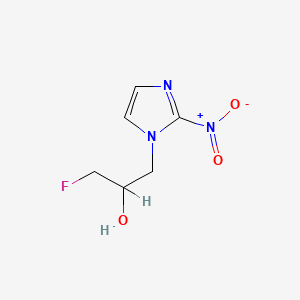

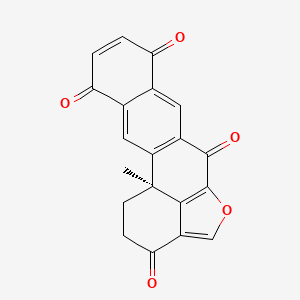
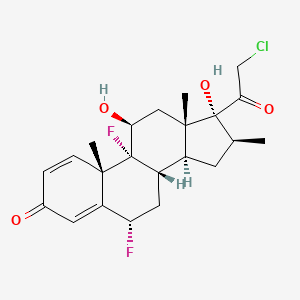

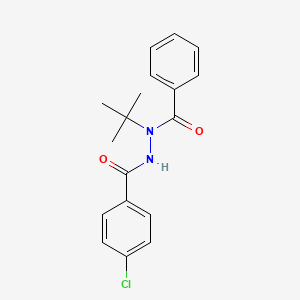
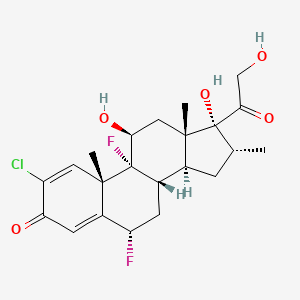



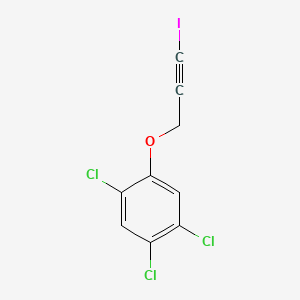

![3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic Acid](/img/structure/B1672935.png)